N-甲基-N-(三甲基硅烷基)三氟乙酰胺-d9

描述

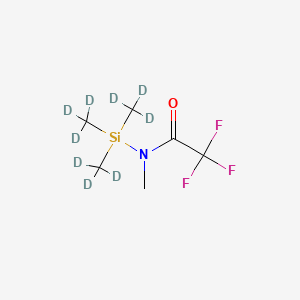

2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide is a fluorinated acetamide derivative. This compound is characterized by the presence of trifluoromethyl and trideuteriomethyl groups attached to a silicon atom, making it a unique organosilicon compound. It is used in various scientific research applications due to its distinctive chemical properties.

科学研究应用

2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Applied in the production of specialty chemicals and materials with unique properties.

作用机制

Target of Action

MSTFA-d9 is primarily used as a silylating reagent . Its primary targets are compounds with active hydrogen atoms, such as alcohols, phenols, carboxylic acids, amines, and amides . It is also used in the detection of steroid hormones 17α-ethinylestradiol (EE2) and estrone .

Mode of Action

MSTFA-d9 interacts with its targets by replacing the active hydrogen atoms in these compounds with a trimethylsilyl (TMS) group . This process, known as silylation, increases the volatility and thermal stability of the compounds, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS) .

Biochemical Pathways

For example, MSTFA-d9 can be used to detect and quantify steroid hormones in biological samples, providing insights into hormonal regulation and signaling pathways .

Pharmacokinetics

It’s worth noting that the compound is volatile and should be handled under well-ventilated conditions .

Result of Action

The primary result of MSTFA-d9’s action is the formation of TMS derivatives. These derivatives are more volatile and thermally stable than their parent compounds, making them suitable for GC-MS analysis . This allows for the detection and quantification of various compounds, including steroid hormones .

Action Environment

The efficacy and stability of MSTFA-d9 can be influenced by several environmental factors. For instance, the compound should be stored at temperatures below 30°C to maintain its stability . Additionally, it should be handled in a well-ventilated area to prevent the inhalation of its vapors . The compound is also flammable, so it should be kept away from heat, sparks, open flames, and hot surfaces .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 typically involves the reaction of trifluoroacetamide with a methylating agent in the presence of a silicon-based reagent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and precise control of reaction parameters ensures the consistent quality of the final product. Purification steps, such as distillation or chromatography, are employed to isolate the desired compound from by-products.

化学反应分析

Types of Reactions

2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions

Substitution: Reagents such as halides or organometallic compounds are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while hydrolysis can produce trifluoroacetic acid and corresponding amines.

相似化合物的比较

Similar Compounds

2,2,2-Trifluoro-N-methylacetamide: Lacks the silicon-based structure, making it less stable.

N-Methyltrifluoroacetamide: Similar in structure but without the trideuteriomethyl groups.

2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Similar but with non-deuterated methyl groups.

Uniqueness

2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide is unique due to its combination of trifluoromethyl, trideuteriomethyl, and silicon-based groups. This combination imparts distinctive chemical properties, such as enhanced stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various scientific research applications.

生物活性

N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 (MSTFA-d9) is a derivative of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), primarily recognized for its role as a silylation reagent in gas chromatography-mass spectrometry (GC-MS). This compound is utilized to enhance the volatility and thermal stability of various analytes, making it crucial in analytical chemistry and biological studies.

- Chemical Formula : C₆H₁₂F₃NOSi

- Molar Mass : 199.25 g/mol

- Boiling Point : 130-132 °C

- Density : 1.075 g/cm³

- Vapor Pressure : 8.8 mmHg at 27 °C

- Storage Conditions : Recommended storage at 2-8 °C.

Applications in Biological Research

MSTFA-d9 serves multiple functions in biological research, particularly in the derivatization of compounds for GC-MS analysis. Its applications span various fields, including:

- Metabolomics : Enhancing the detection of metabolites in biological samples.

- Pharmacology : Analyzing drug metabolites and their biological impacts.

- Environmental Biology : Studying environmental samples for pollutants and their biological effects.

MSTFA-d9 modifies the chemical structure of polar compounds, increasing their volatility and enabling better detection in GC-MS. This property is particularly beneficial for analyzing:

- Fatty Acids

- Amino Acids

- Steroids

The silylation process typically involves the reaction of MSTFA-d9 with hydroxyl or carboxyl groups, resulting in the formation of trimethylsilyl derivatives that are more amenable to gas chromatography.

Case Studies

-

Metabolite Profiling in Cancer Research

- A study utilized MSTFA-d9 to analyze metabolic changes in cancer cells. The derivatization improved the identification of key metabolites associated with tumor growth, demonstrating its utility in cancer biology research.

-

Pharmacokinetics of Drug Metabolites

- Research involving MSTFA-d9 focused on the pharmacokinetic profiles of various drugs. The enhanced sensitivity provided by MSTFA-d9 allowed for accurate quantification of drug metabolites in plasma samples, facilitating better understanding of drug metabolism.

-

Environmental Toxicology

- MSTFA-d9 was employed to assess the presence of toxic compounds in environmental samples. The derivatization improved the detection limits for various pollutants, aiding in environmental monitoring efforts.

Data Table: Comparison of MSTFA and MSTFA-d9

| Property | MSTFA | MSTFA-d9 |

|---|---|---|

| Chemical Formula | C₆H₁₂F₃NOSi | C₆H₁₂F₃NOSi |

| Molar Mass | 199.25 g/mol | 206.30 g/mol |

| Boiling Point | 130-132 °C | 130-132 °C |

| Density | 1.075 g/cm³ | 1.075 g/cm³ |

| Application | General silylation | Enhanced sensitivity in GC-MS |

Toxicological Information

MSTFA-d9 has been classified as an irritant and flammable substance. Safety data sheets recommend handling it with care, using appropriate personal protective equipment (PPE) to prevent exposure.

属性

IUPAC Name |

2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3/i2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPCIZMDDUQPGJ-WVZRYRIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(F)(F)F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746820 | |

| Record name | 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945623-67-6 | |

| Record name | 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945623-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。